Cas no 918524-63-7 (1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine)

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a boronic ester derivative featuring a pyridine core and a piperazine substituent. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures. The presence of the dioxaborolane group enhances stability and solubility, facilitating handling under standard laboratory conditions. Its well-defined reactivity profile makes it valuable in pharmaceutical and agrochemical research, particularly for constructing nitrogen-containing heterocycles. The methyl-piperazine moiety further contributes to its utility in medicinal chemistry by offering a modifiable site for derivatization. This reagent is characterized by high purity and consistent performance in palladium-catalyzed transformations.
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine structure
918524-63-7 structure
Product Name:1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
CAS No:918524-63-7
MF:C16H26BN3O2
MW:303.207543849945
MDL:MFCD07437995
CID:857863
PubChem ID:2769618
Update Time:2025-06-12

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
    • 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)pyridin-2-yl)piperazine
    • 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine HCl
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl]piperazine
    • 2-(4-Methyl-piperazin-1-yl)pyridine-5-boronic acid pinacol ester
    • 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester
    • 2-(4-Methylpiperazino)pyridine-5-boronic acid pinacol ester
    • 6-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid pinacol ester
    • 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid
    • [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 1-Methyl-4-[5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaboralan-2-YL)Pyridine-2-YL]Piperazine
    • 6-(4-Methyl-1-piperazinyl)pyridine-3-boronic Acid Pinacol Ester
    • 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine (ACI)
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridyl]piperazine
    • 1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine
    • SY025292
    • 918524-63-7
    • F30007
    • M3116
    • MFCD07437995
    • AS-2719
    • KVQXFNGVIIPCSX-UHFFFAOYSA-N
    • 1-methyl-4-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
    • SCHEMBL578540
    • AB41978
    • (6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
    • DTXSID50377794
    • DB-079186
    • AC-30411
    • EN300-6498049
    • YSZC369
    • 1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine
    • J-506075
    • AKOS015960103
    • 2-(4-methylpiperazine-1-yl)pyridine-5-boronic acid pinacol ester
    • EX-A3896
    • CS-W007050
    • 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester, AldrichCPR
    • MDL: MFCD07437995
    • Inchi: 1S/C16H26BN3O2/c1-15(2)16(3,4)22-17(21-15)13-6-7-14(18-12-13)20-10-8-19(5)9-11-20/h6-7,12H,8-11H2,1-5H3
    • InChI Key: KVQXFNGVIIPCSX-UHFFFAOYSA-N
    • SMILES: N1C(N2CCN(C)CC2)=CC=C(B2OC(C)(C)C(C)(C)O2)C=1

Computed Properties

  • Exact Mass: 303.2118072 g/mol
  • Monoisotopic Mass: 303.2118072 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 381
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.8
  • Molecular Weight: 303.2

Experimental Properties

  • Melting Point: 123.0 to 127.0 deg-C
  • Boiling Point: 435.2±45.0℃ at 760mmHg

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Security Information

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0232P-1g
1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine
918524-63-7 96%
1g
1679.12CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0232P-5g
1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine
918524-63-7 96%
5g
5071.29CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0232P-25g
1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine
918524-63-7 96%
25g
16943.89CNY 2021-05-07
Fluorochem
024450-250mg
1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
918524-63-7 95%
250mg
£23.00 2022-02-28
Fluorochem
024450-1g
1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
918524-63-7 95%
1g
£58.00 2022-02-28
Fluorochem
024450-5g
1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
918524-63-7 95%
5g
£138.00 2022-02-28
Chemenu
CM136088-5g
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 0.95
5g
$209 2021-08-05
Ambeed
A554188-100mg
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 97%
100mg
$11.0 2025-04-15
Ambeed
A554188-250mg
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 97%
250mg
$15.0 2025-04-15
Ambeed
A554188-1g
1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
918524-63-7 97%
1g
$18.0 2025-04-15

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, rt → 80 °C
Reference
Preparation of heterocycles as antitumor agents
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  12 h, 90 °C
Reference
Preparation of pyridonaphthyridine derivatives as PI3K and mTOR inhibitors
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ,  1,4-Dioxane ;  overnight, 95 °C
Reference
Sulfonyl-substituted benzoheterocyclic derivative as EZH2 inhibitor and its preparation
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide ;  overnight, 80 °C
Reference
EZH2 inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; 22 h, rt
Reference
Preparation of thiazolidine derivatives as Pim inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C; cooled
Reference
Preparation of 1,4-benzodiazepinone compounds and their use in treating cancer
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ;  overnight, 80 °C
Reference
Process for preparation of 1,5,7-tri-substituted isoquinoline derivatives and use in medicines
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Pyrrole derivatives useful for the treatment of cytokine-mediated diseases and their preparation
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; -78 °C; 30 min, -78 °C
1.2 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
Preparation of bicyclic aromatic compounds as inhibitors of mitogen-activated protein kinase-activated protein kinase-2
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
Reference
The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents
Laufer, Radoslaw; Forrest, Bryan; Li, Sze-Wan; Liu, Yong; Sampson, Peter; et al, Journal of Medicinal Chemistry, 2013, 56(15), 6069-6087

Production Method 11

Reaction Conditions
Reference
Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase
Milkiewicz, Karen L.; Weinberg, Linda R.; Albom, Mark S.; Angeles, Thelma S.; Cheng, Mangeng; et al, Bioorganic & Medicinal Chemistry, 2010, 18(12), 4351-4362

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Raw materials

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Preparation Products

1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:918524-63-7)1-METHYL-4-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABORALAN-2-YL)PYRIDINE-2-YL]PIPERAZINE
Order Number:sfd9401
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:918524-63-7)1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Order Number:A849897
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:27
Price ($):162.0
Email:sales@amadischem.com

Additional information on 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Comprehensive Overview of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS No. 918524-63-7)

The compound 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS No. 918524-63-7) is a boronic ester derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structure, featuring a piperazine ring and a dioxaborolane moiety, makes it a valuable intermediate in the development of bioactive molecules. Researchers are increasingly interested in this compound due to its potential role in Suzuki-Miyaura cross-coupling reactions, a widely used method for constructing carbon-carbon bonds in drug discovery.

In recent years, the demand for boron-containing compounds has surged, driven by their utility in medicinal chemistry and materials science. The pyridine and piperazine components of this molecule contribute to its versatility, enabling interactions with biological targets such as enzymes and receptors. This aligns with the growing trend of targeted drug design, where precision and selectivity are paramount. The compound’s CAS No. 918524-63-7 is frequently searched in academic and industrial databases, reflecting its relevance in cutting-edge research.

One of the most compelling aspects of 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is its stability under ambient conditions, which simplifies handling and storage. This characteristic is critical for laboratories focusing on high-throughput screening and combinatorial chemistry. Additionally, the compound’s compatibility with palladium-catalyzed reactions positions it as a key player in the synthesis of complex heterocycles, a hot topic in organic chemistry forums and publications.

The rise of AI-driven drug discovery has further amplified interest in this compound. Computational models often highlight boronic acids and their derivatives as promising candidates for modulating protein-protein interactions. As a result, 918524-63-7 is frequently referenced in studies exploring fragment-based drug design and proteolysis-targeting chimeras (PROTACs). These applications underscore its potential in addressing unmet medical needs, such as oncology and neurodegenerative diseases.

From a synthetic perspective, the incorporation of a dioxaborolane group enhances the compound’s reactivity in cross-coupling reactions, a feature highly sought after in green chemistry initiatives. Researchers are actively investigating its use in catalytic cycles to minimize waste and improve yields. This aligns with global efforts to promote sustainable chemical processes, a topic dominating scientific conferences and grant proposals.

In summary, 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS No. 918524-63-7) represents a multifaceted tool for modern chemistry. Its applications span from drug development to materials engineering, making it a subject of intense study and innovation. As the scientific community continues to explore its properties, this compound is poised to play a pivotal role in advancing precision medicine and sustainable synthesis.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:918524-63-7)1-METHYL-4-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABORALAN-2-YL)PYRIDINE-2-YL]PIPERAZINE
sfd9401
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:918524-63-7)1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
A849897
Purity:99%
Quantity:25g
Price ($):162.0
Email